

Application Notes and Protocols: Th17 Cell Differentiation Assay Using GSK805

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Compound of Interest

Compound Name: GSK805

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Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4⁺ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).^{[1][2]} These cells play a critical role in host defense against extracellular pathogens, particularly fungi and bacteria. However, dysregulated Th17 responses are strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.^{[2][3]}

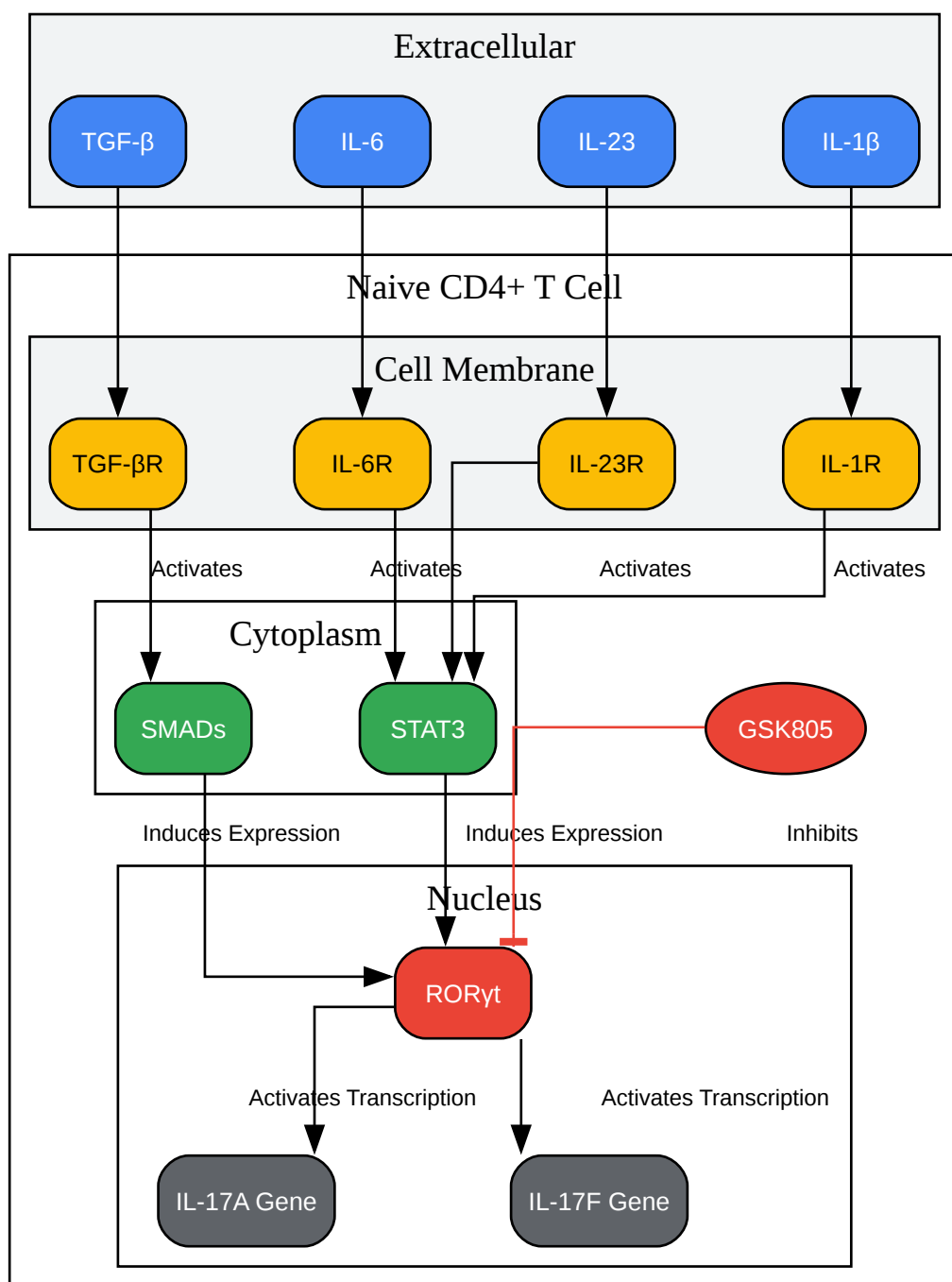
The differentiation of naïve CD4⁺ T cells into the Th17 lineage is orchestrated by a specific set of cytokines, including Transforming Growth Factor-beta (TGF- β) and Interleukin-6 (IL-6), with further stabilization and expansion promoted by IL-23 and IL-1 β .^{[1][4]} A key molecular driver of this process is the nuclear receptor Retinoic acid-related Orphan Receptor gamma t (ROR γ t), which acts as the master transcription factor for Th17 cell differentiation.^{[3][4][5][6]} ROR γ t directly binds to the promoter regions of genes encoding IL-17A and IL-17F, thereby initiating the characteristic cytokine profile of Th17 cells.^{[4][5]} Given its central role, ROR γ t has emerged as a promising therapeutic target for the development of novel treatments for Th17-mediated autoimmune diseases.^{[2][7]}

GSK805 is a potent and orally active inverse agonist of ROR γ t.^[8] By binding to the ligand-binding domain of ROR γ t, **GSK805** inhibits its transcriptional activity, leading to a suppression of Th17 cell differentiation and a reduction in IL-17 production.^{[2][3][9]} This makes **GSK805** a

valuable tool for studying Th17 cell biology and a potential therapeutic candidate for autoimmune disorders.[9]

These application notes provide a detailed protocol for an in vitro Th17 cell differentiation assay to evaluate the inhibitory effect of **GSK805**.

Signaling Pathway of Th17 Differentiation and Inhibition by **GSK805**



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Caption: Th17 cell differentiation signaling pathway and the inhibitory action of **GSK805**.

Experimental Protocols

Protocol 1: Isolation of Naïve CD4+ T Cells from Mouse Spleen

Materials:

- C57BL/6 mice
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- HEPES buffer
- 2-Mercaptoethanol
- Naïve CD4+ T Cell Isolation Kit, mouse
- 70 µm cell strainer
- MACS columns and magnet

Procedure:

- Euthanize mice and aseptically remove the spleens.
- Mechanically dissociate the spleens in RPMI 1640 medium to create a single-cell suspension.
- Pass the cell suspension through a 70 µm cell strainer to remove clumps.
- Centrifuge the cells, discard the supernatant, and resuspend the pellet in RPMI 1640.
- Isolate naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) naïve CD4+ T cell isolation kit according to the manufacturer's instructions.

- Assess the purity of the isolated naïve CD4⁺ T cells (CD4⁺CD62L⁺CD44^{low}) by flow cytometry. Purity should be >95%.
- Resuspend the purified cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 55 µM 2-Mercaptoethanol) at a concentration of 1 x 10⁶ cells/mL.

Protocol 2: In Vitro Th17 Cell Differentiation

Materials:

- Purified naïve CD4⁺ T cells
- 24-well tissue culture plates
- Anti-mouse CD3ε antibody (clone 145-2C11)
- Anti-mouse CD28 antibody (clone 37.51)
- Recombinant mouse IL-6
- Recombinant human TGF-β1
- Recombinant mouse IL-23
- Recombinant mouse IL-1β
- Anti-mouse IL-4 antibody
- Anti-mouse IFN-γ antibody
- **GSK805** (dissolved in DMSO)
- Complete RPMI 1640 medium

Procedure:

- Coat a 24-well plate with anti-mouse CD3ε antibody (1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.

- Wash the plate twice with sterile PBS.
- Seed the purified naïve CD4⁺ T cells at a density of 1×10^6 cells/well in 1 mL of complete RPMI 1640 medium.
- Add soluble anti-mouse CD28 antibody to a final concentration of 2 µg/mL.
- To induce Th17 differentiation, add the following cytokine cocktail to each well:
 - Recombinant mouse IL-6 (20-50 ng/mL)[[10](#)]
 - Recombinant human TGF-β1 (1-5 ng/mL)[[11](#)]
 - Recombinant mouse IL-23 (20 ng/mL)
 - Recombinant mouse IL-1β (20 ng/mL)
 - Anti-mouse IL-4 antibody (10 µg/mL)
 - Anti-mouse IFN-γ antibody (10 µg/mL)
- For the experimental group, add **GSK805** at desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). A common effective concentration is 0.5 µM.[[3](#)] For the control group, add an equivalent volume of DMSO.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.

Protocol 3: Analysis of Th17 Differentiation by Flow Cytometry

Materials:

- Differentiated T cells from Protocol 2
- Phorbol 12-myristate 13-acetate (PMA)
- Ionomycin

- Brefeldin A or Monensin
- Fixable Viability Dye
- Anti-mouse CD4 antibody
- Anti-mouse IL-17A antibody
- Fixation/Permeabilization Buffer
- Flow cytometer

Procedure:

- Four to five hours before harvesting, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin).
- Harvest the cells and wash with PBS.
- Stain for cell viability using a fixable viability dye according to the manufacturer's protocol.
- Stain for the surface marker CD4 with a fluorescently labeled anti-mouse CD4 antibody.
- Fix and permeabilize the cells using a fixation/permeabilization buffer.
- Perform intracellular staining for IL-17A using a fluorescently labeled anti-mouse IL-17A antibody.
- Analyze the cells by flow cytometry, gating on live, CD4+ T cells to determine the percentage of IL-17A-producing cells.

Data Presentation

The inhibitory effect of **GSK805** on Th17 cell differentiation can be quantified and presented in the following tables.

Table 1: Effect of **GSK805** on the Percentage of IL-17A+ CD4+ T Cells

Treatment	GSK805 Concentration (μM)	Percentage of IL-17A+ CD4+ T Cells (%)	Standard Deviation
Control (DMSO)	0	25.3	± 2.1
GSK805	0.1	15.8	± 1.5
GSK805	0.5	5.2[3]	± 0.8
GSK805	1.0	2.1	± 0.4
GSK805	5.0	0.8	± 0.2

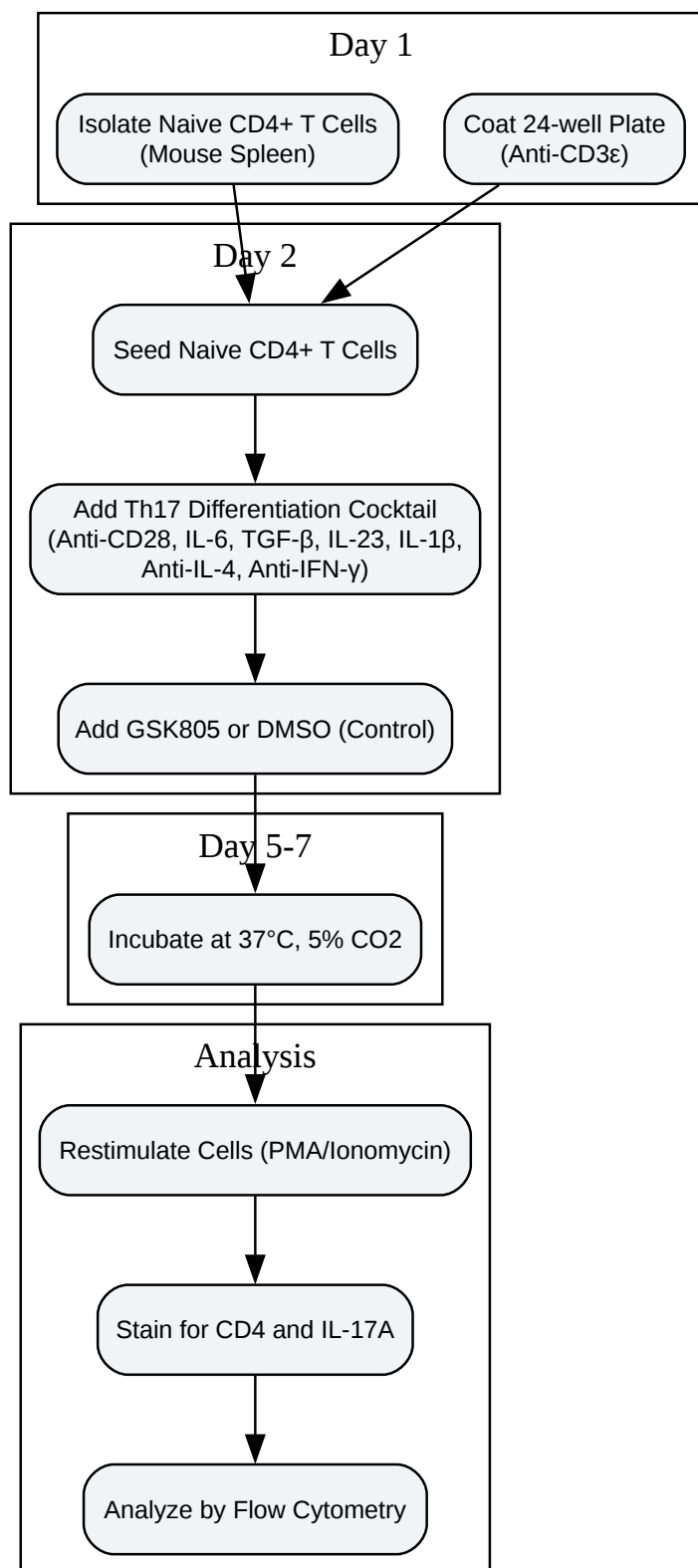
Table 2: Effect of **GSK805** on IL-17A and IL-17F mRNA Expression (Relative Quantification)

Treatment	GSK805 Concentration (μM)	Relative IL-17A mRNA Expression	Relative IL-17F mRNA Expression
Control (DMSO)	0	1.00	1.00
GSK805	0.5	0.21	0.25

Table 3: IC50 Values of **GSK805** for Inhibition of RORγt Activity and Th17 Differentiation

Parameter	pIC50	IC50 (nM)
RORγ Inhibition	8.4[8]	4
Th17 Differentiation	>8.2[8]	<6.3

Experimental Workflow



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Caption: Experimental workflow for the Th17 cell differentiation assay.

Conclusion

This application note provides a comprehensive guide for performing an in vitro Th17 cell differentiation assay to assess the inhibitory activity of **GSK805**. The detailed protocols and representative data will enable researchers to effectively utilize this assay in their studies of Th17 cell biology and for the evaluation of potential therapeutic inhibitors of the ROR γ t pathway. The potent and selective inhibition of Th17 differentiation by **GSK805** highlights its utility as a valuable research tool and a promising lead compound for the development of novel treatments for a range of autoimmune and inflammatory diseases.[3]

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